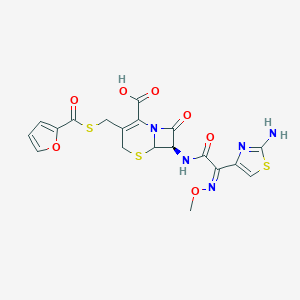

Ceftiofur

描述

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHXIWJRIFEVQY-IHMPYVIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104010-37-9 (hydrochloride salt) | |

| Record name | Ceftiofur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046702 | |

| Record name | Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-57-6 | |

| Record name | Ceftiofur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80370-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftiofur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftiofur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80370-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIOFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JL932I1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEFTIOFUR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

a molecular structure and chemical properties of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[2][3] This document provides an in-depth overview of the molecular structure, chemical properties, and antibacterial activity of this compound. Detailed experimental protocols for its analysis and a summary of its mechanism of action are also presented to support further research and development.

Molecular Structure

This compound is a semi-synthetic β-lactam antibiotic characterized by a cephalosporin core. Its chemical structure includes an aminothiazole ring and a methoxyimino group, which confer stability against β-lactamase enzymes.[4] The IUPAC name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

| Identifier | Value |

| Chemical Formula | C₁₉H₁₇N₅O₇S₃ |

| Molecular Weight | 523.6 g/mol |

| CAS Number | 80370-57-6 |

Chemical Properties

This compound is typically used as its sodium or hydrochloride salt to improve its solubility and stability for formulation. The physicochemical properties of this compound and its common salts are summarized below.

Physical and Chemical Properties

| Property | This compound | This compound Hydrochloride | This compound Sodium |

| Melting Point | >212°C (decomposition)[5] | ~120-125°C or >190°C (decomposition)[6] | 185°C[7] |

| pKa | 2.68 ± 0.05 (carboxylic acid) | Not available | Not available |

| Water Solubility | 249 mg/L (at 20°C, pH 7) | Insoluble | Soluble |

| Solubility in Organic Solvents | Not readily soluble | Soluble in DMSO (≥21.8 mg/mL), Ethanol with sonication (≥9.44 mg/mL)[8] | Sparingly soluble in 1,2-propanediol, slightly soluble in 1,3-propanediol[9] |

Stability

This compound's stability is significantly influenced by pH and temperature. It is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[10] The primary degradation product is desfuroylthis compound, which itself possesses some antibacterial activity. For parenteral administration, this compound sodium solutions can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours without significant loss of potency.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The inactivation of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of veterinary pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are presented below.

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Pasteurella multocida | ≤0.03 | ≤0.03 |

| Mannheimia haemolytica | ≤0.03 | ≤0.03 |

| Haemophilus somnus | ≤0.015 | ≤0.015 |

| Actinobacillus pleuropneumoniae | ≤0.03 | 0.06 |

| Streptococcus suis | 0.06 | 0.25 |

| Escherichia coli | 0.5 | 2.0 |

| Salmonella choleraesuis | 1.0 | 2.0 |

| Staphylococcus aureus | 1.0 | 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This section details a validated HPLC method for the quantification of this compound in pharmaceutical formulations.

5.1.1. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV at 292 nm[10]

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

5.1.2. Standard Solution Preparation

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20.0 to 120.0 µg/mL.[10]

5.1.3. Sample Preparation (Powder for Injection)

-

Reconstitute the this compound powder for injection with the specified diluent.

-

Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.

5.1.4. System Suitability

Perform replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Typical system suitability parameters include tailing factor, theoretical plates, and repeatability of peak areas.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of this compound's MIC against bacterial isolates.

5.2.1. Materials

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound reference standard

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

5.2.2. Procedure

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to create a series of two-fold serial dilutions in the microtiter plates.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound remains a critically important antibiotic in veterinary medicine due to its broad spectrum of activity and stability against β-lactamases. This technical guide provides comprehensive data on its molecular structure and chemical properties, which are essential for formulation development and quality control. The detailed experimental protocols and information on its mechanism of action and antibacterial spectrum will aid researchers and scientists in further investigations and the development of effective therapeutic strategies.

References

- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 2. This compound | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.najah.edu [repository.najah.edu]

- 6. Comparison of MICs of this compound and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamics of this compound Selected by Genomic and Proteomic Approaches of Streptococcus parauberis Isolated from the Flounder, Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of the Physicochemical Properties of Ceftiofur Sodium and Ceftiofur Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine to combat bacterial infections in livestock. Its efficacy is intrinsically linked to its formulation, with the sodium and hydrochloride salt forms exhibiting distinct physicochemical properties, most notably solubility. This technical guide provides a comprehensive comparison of this compound sodium and this compound hydrochloride, focusing on their solubility profiles, the experimental methodologies used for their determination, and their shared mechanism of action.

Comparative Solubility Profiles

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound sodium and this compound hydrochloride display significant differences in their solubility in aqueous and organic solvents.

This compound Sodium: As the sodium salt of a weak acid, this compound sodium is generally characterized by its high water solubility. This property is advantageous for formulations intended for parenteral administration, where rapid dissolution and absorption are desired.

This compound Hydrochloride: In contrast, the hydrochloride salt is less soluble in aqueous solutions but shows better solubility in certain organic solvents.[1] This characteristic may be leveraged in the development of specific drug delivery systems, such as long-acting injectable suspensions.

The quantitative solubility data for both salts in various solvents are summarized in the tables below.

| Solvent System | This compound Sodium | Reported Solubility | Reference |

| Water | Soluble | ≥36.85 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥78.9 mg/mL | [2] |

| ≥ 40 mg/mL | [3] | ||

| Ethanol | Insoluble | Insoluble | [2] |

| 1,3-Propanediol | Slightly Soluble | - | [4] |

| 1,2-Propanediol | Sparingly Soluble | - | [4] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | Soluble | 1.67 mg/mL | [5] |

| Solvent System | This compound Hydrochloride | Reported Solubility | Reference |

| Water | Soluble, but sparingly in aqueous buffers | - | [1][6] |

| Insoluble | - | [7][8] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | [1] |

| 112 mg/mL | [7] | ||

| ≥21.8 mg/mL | [8] | ||

| Ethanol | Soluble | ~15 mg/mL | [1] |

| 40 mg/mL | [7] | ||

| ≥9.44 mg/mL (with ultrasonic) | [8] | ||

| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [1] |

| 1:3 DMF:PBS (pH 7.2) | Sparingly Soluble | ~0.25 mg/mL | [1] |

| Methanol | Soluble | - | [9] |

| N,N-Dimethylacetamide | Soluble | - | [9] |

| 5% Sodium Bicarbonate | Slightly Soluble | - | [9] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to pharmaceutical development. Various analytical techniques have been employed to quantify the solubility of this compound salts.

2.1. High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is a common technique for determining the concentration of this compound in solution after equilibration.

-

Objective: To quantify the amount of dissolved this compound salt in a given solvent at equilibrium.

-

Methodology:

-

An excess amount of the this compound salt is added to a known volume of the solvent in a sealed container.

-

The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

An aliquot of the clear filtrate is appropriately diluted.

-

The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.[10][11] The mobile phase, flow rate, and UV detection wavelength are optimized for the specific compound.[10]

-

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor.

2.2. Static Analytical and Gravimetric Methods

These classical methods are straightforward approaches to determining solubility.

-

Objective: To measure the mass of solute that dissolves in a given mass or volume of solvent.

-

Methodology (Gravimetric):

-

A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature.[12]

-

A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in an oven or under vacuum).

-

The container with the dried solute is weighed again.

-

-

Data Analysis: The solubility is expressed as the mass of the dissolved solid per volume or mass of the solvent.

2.3. Laser Dynamic Method

This is a more modern technique for solubility measurement.

-

Objective: To determine the temperature at which a solution of a known concentration becomes saturated.

-

Methodology:

-

A solution of the this compound salt with a precise concentration is prepared in the test solvent.

-

The solution is placed in the instrument and subjected to a controlled temperature program (heating or cooling).

-

A laser beam is passed through the solution, and the light transmission is monitored. The point at which solid crystals first appear (during cooling) or completely dissolve (during heating) is detected by a change in light transmission.[13]

-

-

Data Analysis: This method allows for the rapid determination of solubility over a range of temperatures.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining solubility via the equilibrium method.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound sodium and this compound hydrochloride, once dissolved, release the active this compound molecule. The antibacterial activity of this compound is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[14]

-

Target: The primary targets are penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[15][16]

-

Action: this compound binds to and inactivates these PBPs.[17][18]

-

Result: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death.[6][18]

Signaling Pathway for this compound's Antibacterial Action

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound Hydrochloride Raw Material or this compound Hcl API CAS 103980-44-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Stability of this compound Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencepub.net [sciencepub.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound Sodium | C19H16N5NaO7S3 | CID 23671563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound Hydrochloride | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound hydrochloride | 103980-44-5 [chemicalbook.com]

- 18. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Metabolic Journey of Ceftiofur in Cattle: A Technical Guide

An in-depth exploration of the biotransformation of the veterinary antibiotic ceftiofur in bovine species, detailing its major metabolites, pharmacokinetic properties, and the experimental methodologies used for its study.

This compound, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine for the treatment of bacterial infections in cattle. Its efficacy is intrinsically linked to its metabolic fate within the bovine system. This technical guide provides a comprehensive overview of the metabolism of this compound, its primary metabolites, and the analytical methods employed to quantify its presence in various tissues.

The Core Metabolic Pathway

Upon administration, this compound is rapidly metabolized, primarily through the cleavage of its thioester bond, a process catalyzed by esterases. This initial biotransformation gives rise to the principal and microbiologically active metabolite, desfuroylthis compound (DFC) , and furoic acid.[1][2] The conversion to DFC is a critical step, as this compound retains the essential β-lactam ring responsible for its antibacterial activity.[3]

The metabolic cascade continues as DFC, a highly reactive molecule, readily binds to various endogenous molecules. It forms conjugates with cysteine and glutathione, leading to the formation of desfuroylthis compound cysteine disulfide (DCCD) and desfuroylthis compound-glutathione .[4] In vitro studies have demonstrated that the kidney and liver are the primary sites for this metabolic activity.[4] Further metabolism can lead to the formation of the 3,3'-desfuroylthis compound disulfide dimer (3,3'-DFD) , which has been identified as a major urinary metabolite in cattle.[1]

The following diagram illustrates the principal metabolic pathway of this compound in bovine species.

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetic profile of this compound and the distribution of its metabolites have been characterized in various bovine tissues and fluids. The following tables summarize key quantitative data from several studies.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½) (hours) | Bioavailability (%) | Animal Type | Reference |

| Intramuscular | 2.2 | 1.09 ± 0.21 | 1.20 ± 0.26 | - | 70.52 | Lactating Holstein dairy cows | [5] |

| Subcutaneous | 2.2 | 0.88 ± 0.21 | 1.50 ± 0.55 | 8.67 ± 0.72 | 61.12 | Lactating Holstein dairy cows | [5] |

| Subcutaneous | 2.2 | 6.64 ± 0.08 | 3.38 ± 0.069 | 2.11 ± 0.25 | 77.04 ± 1.64 | Pre-weaned calves | [6] |

| Intramuscular | 1 | 4.34 | 2.4 | 10 | - | Veal calves | [7] |

Table 2: Tissue Residue Concentrations of this compound Metabolites (measured as desfuroylthis compound equivalents)

| Tissue | Time After Last Dose | Concentration (µg/kg) | Dosing Regimen | Animal Type | Reference |

| Kidney | 4 hours | ~2500 | 11 mg/kg every 4h (4 doses) | Cattle | [7] |

| Liver | 4 hours | ~380 | 11 mg/kg every 4h (4 doses) | Cattle | [7] |

| Muscle | 4 hours | ~80 | 11 mg/kg every 4h (4 doses) | Cattle | [7] |

| Fat | 4 hours | ~80 | 11 mg/kg every 4h (4 doses) | Cattle | [7] |

| Injection Site Muscle | 4 hours | ~6720 | 11 mg/kg every 4h (4 doses) | Cattle | [7] |

| Milk | 10 hours | 71 | 2.2 mg/kg/day for 5 days | Dairy cows | [7] |

| Milk | 12 hours | 115 (mean) | 2.2 mg/kg/day for 5 days | Dairy cows | [7] |

Experimental Methodologies

The study of this compound metabolism relies on a combination of in vitro and in vivo experimental protocols, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

A common approach to investigate the metabolic capabilities of different tissues involves the use of subcellular fractions.

-

Experimental Workflow:

-

Protocol Details:

-

Tissue Preparation: Kidney, liver, muscle, and lung tissues are collected from bovine subjects.

-

Fractionation: The tissues are homogenized and subjected to differential centrifugation to isolate the S-9 and microsomal fractions, which contain the metabolic enzymes.

-

Incubation: The tissue fractions are incubated with this compound in a suitable buffer. To investigate the formation of specific conjugates, the media may be supplemented with cysteine and glutathione.[4]

-

Analysis: Following incubation, the mixture is analyzed, typically by High-Performance Liquid Chromatography (HPLC), to identify and quantify the parent drug and its metabolites.

-

In Vivo Studies and Residue Analysis

In vivo studies are essential for understanding the pharmacokinetics and tissue distribution of this compound and its metabolites in the living animal.

-

Dosing and Sampling:

-

Animals are administered this compound via clinically relevant routes, such as intramuscular or subcutaneous injections, at specified dosages.

-

Blood, urine, milk, and tissue samples (kidney, liver, muscle, fat) are collected at various time points post-administration.

-

-

Analytical Method for Desfuroylthis compound Cysteine Disulfide (DCCD) in Tissues: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive and specific determination of DCCD, a key marker residue.[8]

This technical guide provides a foundational understanding of this compound metabolism in bovine species. For researchers and drug development professionals, a thorough comprehension of these metabolic pathways and analytical methodologies is paramount for ensuring the safe and effective use of this important veterinary antibiotic.

References

- 1. fao.org [fao.org]

- 2. Frontiers | Pharmacokinetic Modeling of this compound Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 3. Pharmacokinetics of this compound in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of this compound in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of this compound Hydrochloride Injection in lactating Holstein dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Determination of this compound metabolite desfuroylthis compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftiofur's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical tool in veterinary medicine for treating a variety of bacterial infections.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[1][2][3] This in-depth technical guide explores the core of this compound's antibacterial action: its binding affinity to penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is paramount for optimizing dosing strategies, combating resistance, and guiding the development of novel cephalosporins.

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It is particularly effective against respiratory pathogens in cattle and swine, including Mannheimia haemolytica, Pasteurella multocida, and Streptococcus suis.[1] The primary mechanism of action involves the acylation and subsequent inactivation of PBPs, enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[2]

While the general mechanism is well-understood, specific quantitative data on the binding affinity of this compound to individual PBPs across different bacterial species remains limited in publicly available literature. This guide will synthesize the current knowledge, provide detailed experimental protocols for determining these crucial binding parameters, and offer visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is a direct consequence of its interaction with bacterial PBPs. These enzymes are anchored in the cytoplasmic membrane and are responsible for the transpeptidation and transglycosylation reactions that cross-link peptidoglycan chains, providing structural integrity to the bacterial cell wall.

The process can be summarized as follows:

-

Diffusion and Targeting: this compound, like other β-lactam antibiotics, must first penetrate the outer layers of the bacterial cell to reach the periplasmic space where PBPs are located.

-

Covalent Bonding: The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows this compound to enter the active site of the PBP.

-

Enzyme Inactivation: A serine residue within the PBP active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.

-

Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. In a hypotonic environment, this leads to an inability to withstand internal osmotic pressure, resulting in cell lysis and death.

Figure 1. Mechanism of this compound Action.

Quantitative Binding Affinity Data

Direct quantitative data on the binding affinity of this compound to specific PBPs, such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki), are not extensively reported in the available scientific literature. However, the minimum inhibitory concentration (MIC) is a widely used measure of an antibiotic's potency and can serve as an indirect indicator of its effectiveness in inhibiting bacterial growth, which is a consequence of PBP binding.

The tables below summarize available MIC data for this compound against key veterinary pathogens. It is important to note that while MIC values reflect the overall antibacterial effect, they are influenced by various factors beyond PBP binding, including drug penetration through the bacterial outer membrane and susceptibility to β-lactamases.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli (ceftriaxone-susceptible) | 0.5 | 1.0 | [4] |

| Escherichia coli (ESBL-producing) | ≥32 | - | [4] |

| Pasteurella multocida | ≤0.12 | ≤0.12 | [5] |

| Mannheimia haemolytica | - | - | Data not available in provided search results |

| Streptococcus suis | - | - | Data not available in provided search results |

| Staphylococcus aureus | - | - | Data not available in provided search results |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

For context, studies on other third-generation cephalosporins have demonstrated specific PBP binding affinities. For example, ceftobiprole has shown good affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae.[6][7] Similarly, ceftaroline exhibits high affinity for PBP2a in MRSA.[7][8] While not direct evidence for this compound, these findings highlight the diversity of PBP binding profiles within the cephalosporin class and underscore the need for specific data for each compound.

Experimental Protocols for Determining PBP Binding Affinity

The determination of a β-lactam's binding affinity for specific PBPs is crucial for understanding its mechanism of action and spectrum of activity. A widely used method is the competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL. This assay measures the ability of the unlabeled β-lactam (in this case, this compound) to compete with Bocillin-FL for binding to PBPs.

Preparation of Bacterial Membranes

This protocol outlines the isolation of bacterial membranes containing PBPs, a critical first step for in vitro binding assays.

Materials:

-

Bacterial culture grown to mid-logarithmic phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase)

-

Ultracentrifuge

-

Bradford assay reagents or equivalent for protein quantification

Procedure:

-

Harvest Cells: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with cold PBS.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate to allow for enzymatic degradation of the cell wall and DNA.

-

Mechanical Disruption (Optional): For robust cells, sonication or French press may be used to ensure complete lysis.

-

Membrane Isolation: Centrifuge the lysate at a low speed to remove intact cells and large debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash and Resuspend: Wash the membrane pellet with PBS to remove cytosolic proteins. Resuspend the final pellet in a minimal volume of PBS or a suitable buffer for the binding assay.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

Competitive PBP Binding Assay

This protocol describes the competitive binding assay to determine the IC50 of this compound for specific PBPs.

Materials:

-

Prepared bacterial membranes

-

This compound solutions of varying concentrations

-

Bocillin-FL (fluorescent penicillin)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Incubation: In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). Include a control with no this compound.

-

Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin-FL to each tube and incubate for a further defined period (e.g., 10-15 minutes). This allows the Bocillin-FL to bind to any PBPs not already occupied by this compound.

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Electrophoresis: Separate the membrane proteins by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the concentration of this compound.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. Plot the percentage of Bocillin-FL binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of Bocillin-FL binding to a specific PBP.

Figure 2. Experimental Workflow for PBP Binding Assay.

Conclusion

This compound remains a cornerstone of veterinary antimicrobial therapy due to its potent bactericidal activity against a broad spectrum of pathogens. This activity is fundamentally linked to its ability to bind and inactivate penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While specific quantitative data on the binding affinity of this compound to individual PBPs is not extensively documented, the established methodologies, such as competitive binding assays, provide a clear path for researchers to elucidate these critical parameters. A deeper understanding of the molecular interactions between this compound and its PBP targets will be invaluable for optimizing its clinical use, monitoring for the emergence of resistance, and driving the rational design of the next generation of cephalosporin antibiotics for veterinary medicine.

References

- 1. interchemie.com [interchemie.com]

- 2. This compound | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fate of Ceftiofur: A Technical Guide to Early-Stage Degradation Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of early-stage research on the degradation pathways of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. Understanding its environmental fate and the stability of its residues is critical for both ecological risk assessment and the development of new, more robust drug formulations. This document provides a comprehensive overview of this compound's degradation through hydrolysis, biodegradation, and photodegradation, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several mechanisms, primarily hydrolysis and biodegradation, with photodegradation also playing a role. The two principal degradation pathways involve the cleavage of the β-lactam ring and the hydrolysis of the thioester bond.

Hydrolysis: Under controlled alkaline conditions, the primary hydrolysis product of this compound is desfuroylthis compound (DFC), which is also the most abundant metabolite found in bovine blood.[1] This process involves the hydrolytic cleavage of the thioester bond.[1][2][3][4] Further degradation under acidic conditions can convert desfuroylthis compound into a thiolactone.[1] Other hydrolysis products include furoic acid and thiofuroic acid.[1]

Biodegradation: The primary mechanism of this compound biodegradation is the cleavage of the β-lactam ring, often facilitated by β-lactamase enzymes produced by various bacteria.[2][3][4][5][6] This process leads to the formation of cef-aldehyde, a major metabolite identified in the presence of microorganisms from animal wastewater.[2][3][4][5] Unlike this compound and DFC, cef-aldehyde does not possess a β-lactam ring and exhibits reduced antimicrobial activity.[2][3][4]

The following diagram illustrates the two primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

The rate of this compound degradation is significantly influenced by environmental factors such as temperature and pH. The following tables summarize quantitative data from various studies.

Table 1: Effect of Temperature on this compound Degradation Kinetics in Aqueous Solutions

| Temperature (°C) | Total Degradation Rate Constant (x 10⁻³ h⁻¹) | Hydrolysis Rate Constant (x 10⁻³ h⁻¹) | Contribution of Biodegradation (%) | Contribution of Hydrolysis (%) | Reference |

| 15 | 0.4 - 2.8 | 0.1 | - | - | [2][3][4] |

| 25 | 1.4 - 4.4 | - | - | - | [2][3][4] |

| 35 | 6.3 - 11 | - | ~78 | ~22 | [2][3][4] |

| 45 | 11 - 17 | 5.4 | - | ~49 | [2][3][4][7] |

Note: Total degradation rates were measured in aqueous solutions blended with 1% to 5% recycled water from a beef farm. The contribution of biodegradation and hydrolysis was estimated at 35°C and 45°C.

Table 2: Effect of pH and Heat Treatment on this compound Degradation in Milk

| Treatment | Initial Concentration (ppb) | Final Concentration (ppb) | Degradation (%) | Reference |

| Low pH (4.0) | 234 | 240.33 | No significant change | [8] |

| High pH (10) | 234 | 10 | 95.72 | [8] |

| Low-Temperature Long-Time (LTLT) Pasteurization (63°C for 30 min) | - | - | No significant change | [8] |

| High-Temperature Short-Time (HTST) Pasteurization (72°C for 15 s) | - | - | No significant change | [8] |

| High-Temperature Long-Time (HTLT) (92°C for 20 min) | - | - | 35.24 | [8] |

Experimental Protocols for Studying this compound Degradation

This section outlines a general experimental workflow for investigating the degradation of this compound, followed by specific methodologies for hydrolysis, biodegradation, and photodegradation studies.

Hydrolysis Study Protocol

-

Preparation of Solutions: Prepare aqueous solutions of this compound at a known concentration. Adjust the pH of the solutions to desired levels (e.g., acidic, neutral, and alkaline) using appropriate buffers.

-

Incubation: Incubate the solutions at various controlled temperatures in the dark to prevent photodegradation.[2]

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Sample Quenching and Analysis: Immediately quench any further degradation, for example, by adding acetonitrile.[2] Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining this compound and identify degradation products.[7]

Biodegradation Study Protocol

-

Inoculum Preparation: Obtain a relevant microbial source, such as recycled water from a concentrated animal feeding operation (CAFO) or a specific bacterial strain like Escherichia coli CS-1.[2][5]

-

Experimental Setup: Prepare a sterile aqueous solution containing this compound and a nutrient medium. Inoculate the solution with the microbial source. A control experiment with an autoclaved (sterile) microbial source should be run in parallel to distinguish between biodegradation and abiotic degradation.[2]

-

Incubation: Incubate the cultures under controlled aerobic conditions at different temperatures.[5]

-

Sampling and Analysis: At specific time points, withdraw samples. Terminate microbial activity, for instance, by adding acetonitrile and centrifugation.[2] Analyze the samples by HPLC or LC-MS/MS to determine the concentration of this compound and identify metabolites like cef-aldehyde.[2][5]

Photodegradation Study Protocol

-

Solution Preparation: Prepare aqueous solutions of this compound in quartz cells.

-

Irradiation: Expose the solutions to a controlled light source, such as UVC (254 nm) or UVA (352 nm) radiation.[9] A control sample should be kept in the dark.

-

Monitoring: Monitor the degradation of this compound over time by taking samples at regular intervals.

-

Analysis: Analyze the samples using a validated HPLC method with UV detection to quantify the remaining parent compound and detect the formation of photoproducts.[9][10]

Conclusion

The degradation of this compound is a multifaceted process influenced by chemical, biological, and physical factors. Early-stage research has established that the primary degradation pathways involve the hydrolysis of the thioester bond, leading to the formation of desfuroylthis compound, and the enzymatic cleavage of the β-lactam ring, resulting in cef-aldehyde. The kinetics of these degradation processes are heavily dependent on temperature and pH. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the degradation of this compound and other cephalosporin antibiotics. A thorough understanding of these pathways is essential for managing the environmental impact of veterinary pharmaceuticals and for the development of more stable and effective drug products.

References

- 1. Controlled hydrolysis of this compound sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation kinetics and mechanism of antibiotic this compound in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bovine Intestinal Bacteria Inactivate and Degrade this compound and Ceftriaxone with Multiple β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farad.org [farad.org]

- 8. Frontiers | Evaluation of Heat and pH Treatments on Degradation of this compound in Whole Milk [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

exploring the antibacterial spectrum of Ceftiofur

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool for treating various infectious diseases in livestock and companion animals.[1][2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their work with this important antimicrobial agent.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][5][6] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The process can be summarized as follows:

-

Binding to PBPs: this compound covalently binds to the active site of PBPs located on the inner membrane of the bacterial cell wall.[4][6][7]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4][6]

-

Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6][7]

This compound is also noted for its stability against many β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin-based antibiotics.[1][4]

In addition to its direct antibacterial effects, this compound has been shown to modulate the host inflammatory response. Studies have indicated that this compound can impair the secretion of pro-inflammatory cytokines through the inhibition of the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8]

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against a wide range of bacterial pathogens of veterinary importance.[2][3][9] This includes activity against both Gram-negative and Gram-positive aerobes.

In Vitro Susceptibility Data

The in vitro activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[10] The following tables summarize the MIC data for this compound against key veterinary pathogens. Data is presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound against Gram-Negative Veterinary Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pasteurella multocida | Varies | ≤0.008 - 0.06 | ≤0.015 | ≤0.03 | [11] |

| Mannheimia haemolytica | Varies | ≤0.008 - 0.06 | ≤0.015 | ≤0.03 | [11] |

| Haemophilus somnus | Varies | ≤0.008 - 0.03 | ≤0.008 | ≤0.015 | [11] |

| Actinobacillus pleuropneumoniae | 515 | Not specified | Not specified | ≤2.0 | [12] |

| Escherichia coli | Varies | Not specified | 0.5 | 1.0 | [13] |

| Salmonella spp. | 539 | Not specified | Not specified | Not specified | [9] |

| Klebsiella pneumoniae | Varies | Not specified | 0.5 | 1.0 | [13] |

Table 2: In Vitro Activity of this compound against Gram-Positive Veterinary Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus suis | 539 | Not specified | Not specified | Not specified | [9] |

| Streptococcus equi | Varies | Not specified | Not specified | 0.06 | [12] |

| Staphylococcus aureus | 539 | Not specified | Not specified | 1.0 | [9] |

It is important to note that the active metabolite of this compound, desfuroylthis compound, also possesses antibacterial activity and is often measured in susceptibility testing.[1][9] While generally equivalent in activity against Gram-negative organisms, desfuroylthis compound may be less active than the parent compound against some Gram-positive bacteria, particularly staphylococci and streptococci.[9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures to ensure accuracy and reproducibility.[14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most common method for quantifying the in vitro activity of an antimicrobial agent.[10][17] The two primary methods recommended by the CLSI are broth dilution and agar dilution.[15][18]

3.1.1. Broth Microdilution Method (as per CLSI M07)

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Preparation of Microtiter Plates: Dispense the appropriate volume of sterile Mueller-Hinton broth (or other suitable broth for fastidious organisms) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution across the wells of the microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[10]

3.1.2. Agar Dilution Method (as per CLSI M07)

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. The surface of each plate is then spot-inoculated with a standardized bacterial suspension.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of molten Mueller-Hinton agar (or other suitable agar) tubes. Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate with no antibiotic should also be inoculated.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Quality Control

To ensure the accuracy of MIC testing, quality control must be performed concurrently with each test run. This involves testing reference bacterial strains with known MIC values for the antimicrobial agent being tested. The CLSI document M100 provides the acceptable quality control ranges for various antimicrobial agents, including this compound.

Conclusion

This compound remains a highly effective and important antimicrobial agent in veterinary medicine due to its broad spectrum of activity against key bacterial pathogens. A thorough understanding of its mechanism of action and in vitro antibacterial spectrum is essential for its prudent and effective use. The standardized methodologies provided by the CLSI are critical for the accurate determination of this compound's activity and for ongoing surveillance of antimicrobial resistance. This guide provides a foundational resource for professionals involved in the research and development of this vital veterinary antibiotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Studies on the Antibacterial Activity of this compound Sodium in Vitro and Birds [scirp.org]

- 4. This compound | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of this compound and its primary metabolite, desfuroylthis compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 12. Comparison of MICs of this compound and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC; CLSI M07: Minimum Inhibitory Concentration - Innovotech [innovotech.ca]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Ceftiofur's historical development and discovery timeline

An In-depth Technical Guide to the Historical Development and Discovery of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a third-generation cephalosporin antibiotic, has become a cornerstone of veterinary medicine for treating bacterial infections in a wide range of animal species. This technical guide provides a comprehensive overview of the historical development and discovery timeline of this compound, from its initial synthesis to the approval of various modern formulations. It details the key scientific milestones, presents critical quantitative data in a structured format, outlines experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and development pathway.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] First described in 1987, this compound was developed by The Upjohn Company (now part of Zoetis) to address the need for a potent and safe antibiotic for veterinary use.[5][6] This document traces its journey from a promising chemical entity to a widely used therapeutic agent.

Historical Development and Discovery Timeline

The development of this compound is marked by several key milestones, from its initial discovery to the introduction of various formulations designed to improve efficacy, convenience, and therapeutic coverage.

-

1987: this compound is first described in scientific literature as a new third-generation cephalosporin for veterinary use.[1][5]

-

1988: The first commercial formulation, Naxcel® (this compound sodium), a sterile powder for reconstitution, receives its original New Animal Drug Application (NADA) approval from the U.S. Food and Drug Administration (FDA) for the treatment of bovine respiratory disease (BRD).[7][8]

-

1990s: The use of Naxcel® is expanded through supplemental NADA approvals to include other indications and species, such as swine bacterial respiratory disease, equine respiratory infections, and canine urinary tract infections.[7][9][10]

-

Late 1990s/Early 2000s: Development of new formulations to improve ease of use and target specific diseases. This period saw the introduction of Excenel® (this compound hydrochloride), a ready-to-use (RTU) sterile suspension.[11][12]

-

2005: this compound is authorized for use in the European Union, with Naxcel marketed by Zoetis Belgium SA.[1]

-

Mid-2000s: Further innovation leads to intramammary formulations for treating mastitis in dairy cattle, marketed as Spectramast® LC (lactating cow) and Spectramast® DC (dry cow).[13][14][15]

-

2009: The first generic version of this compound sodium sterile powder is approved by the FDA, filed by Cephazone Pharma, LLC.[16]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14][15]

-

Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs).[1][3]

-

Enzyme Inhibition: PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1][17]

-

Cell Lysis: Inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][17]

References

- 1. This compound | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naxcel (this compound Sodium) [rrvp.com]

- 3. This compound sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 8. CN102415990A - this compound injection and its preparation method - Google Patents [patents.google.com]

- 9. Zoetis [www2.zoetis.ca]

- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 11. Excenel for Cattle & Swine - RTU EZ this compound Hydrochloride Sterile Suspension - 100mL (50 mg/mL) - [Disease Treatment] | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]

- 12. Zoetis [www2.zoetis.ca]

- 13. Spectramast LC (this compound Hydrochloride) Sterile Suspension, Lactating Cow Formula, 10mL [atozvetsupply.com]

- 14. Zoetis [zoetisus.com]

- 15. Zoetis [zoetisus.com]

- 16. Federal Register :: New Animal Drugs; this compound Sodium [federalregister.gov]

- 17. Excenel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Methodological & Application

Application Note: Quantification of Ceftiofur in Plasma using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Pharmacokinetic and residue studies require a robust and reliable analytical method for the quantification of this compound and its metabolites in biological matrices such as plasma. In biological systems, this compound is rapidly metabolized to desfuroylthis compound, which contains a free sulfhydryl group and can form conjugates with proteins.[2][3] Therefore, analytical methods typically involve a cleavage step to release the bound metabolite, followed by derivatization to a stable form, desfuroylthis compound acetamide (DCA), for accurate quantification.[2][3][4]

This document provides a detailed protocol for the quantification of this compound and its metabolites in plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on the conversion of all this compound-related residues to DCA, followed by chromatographic separation and quantification.

Experimental Protocols

1. Sample Preparation: Derivatization and Extraction

This protocol describes a common method for the derivatization of this compound and its metabolites to desfuroylthis compound acetamide (DCA) and subsequent solid-phase extraction (SPE) for sample clean-up. An alternative protein precipitation method is also described.

1.1. Derivatization and Solid-Phase Extraction (SPE)

-

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., 100 µg/mL cefotaxime in methanol)

-

0.4% Dithioerythritol (DTE) in borate buffer

-

Iodoacetamide buffer

-

Oasis HLB solid-phase extraction columns

-

5% Glacial acetic acid in methanol

-

HPLC mobile phase for reconstitution

-

-

Procedure:

-

Thaw frozen plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean test tube.

-

Add 15 µL of the internal standard solution (100 µg/mL cefotaxime).

-

Add 7 mL of 0.4% dithioerythritol in borate buffer.

-

Incubate the mixture in a water bath at 50°C for 15 minutes to cleave the thioester bond of this compound and release desfuroylthis compound.[5]

-

Cool the tubes to room temperature.

-

Add 1.5 mL of iodoacetamide buffer to derivatize the free sulfhydryl group of desfuroylthis compound to the stable acetamide form (DCA).[5]

-

Condition an Oasis HLB extraction column.

-

Pass the entire solution through the pre-conditioned Oasis HLB extraction column.

-

Elute the analyte and internal standard with 5% glacial acetic acid in methanol.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.[5]

-

Inject 50 µL into the HPLC system.[5]

-

1.2. Alternative Sample Preparation: Protein Precipitation

For a more simplified approach, protein precipitation can be used.[2][3]

-

Procedure:

-

Follow steps 1-7 from the derivatization protocol above.

-

Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).

-

Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for direct injection or further clean-up if necessary.

-

2. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm)[1]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.[1] An alternative isocratic mobile phase consists of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v).[2][6]

-

Gradient Program: Start with 90% A and 10% B, ramp to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.[1]

-

Flow Rate: 1.0 mL/min[1]

-

UV Detection Wavelength: 265 nm or 266 nm.[1][4] Other reported wavelengths include 292 nm and 310 nm.[6][7]

-

Column Temperature: 37°C[6]

-

3. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in the data presentation section.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC-UV methods for this compound quantification in plasma.

Table 1: Chromatographic and Detection Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[1] | µ-Bondapack C18 (250mm x 4.6 mm, 5 µm)[2] | PLRP-S polymeric column[4] |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile[1] | 0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile (34:66, v/v)[2][6] | A: 0.1% TFA in WaterB: Acetonitrile[4] |

| Elution | Gradient[1] | Isocratic[2][6] | Gradient[4] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][6] | 0.4 mL/min[4] |

| Detection Wavelength | 265 nm[1] | 310 nm[2][6] | 266 nm[4] |

| Retention Time (this compound derivative) | ~12 min[5] | Not Specified | Not Specified |

| Retention Time (IS - Cefotaxime) | ~17 min[5] | Not Applicable | Not Applicable |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 0.1 - 100[1] | 0.4 - 40[3] | 0.1 - 10[2] |

| Correlation Coefficient (r²) | >0.999[1] | Not Specified | Not Specified |

| Limit of Quantification (LOQ) (µg/mL) | 0.1[1] | Not Specified | 0.11[2][6] |

| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.15[3] | 0.03[2][6] |

| Intra-day Precision (%RSD) | 0.7 - 4.5[1] | 2.1 (at 5 µg/mL)[3] | Not Specified |

| Inter-day Precision (%RSD) | 3.6 - 8.8[1] | 10.3[3] | Not Specified |

| Accuracy/Recovery (%) | 99% (average recovery)[1] | -4.2% (mean accuracy)[3] | Within acceptable limits[2] |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification in plasma.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciencepub.net [sciencepub.net]

Application of Ceftiofur in Veterinary Clinical Trials: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is frequently the subject of clinical trials to evaluate its efficacy and pharmacokinetics for various indications in a range of animal species.[4] this compound is approved for treating respiratory diseases in cattle, swine, sheep, goats, and horses, as well as foot rot and metritis in cattle.[1][4] This document provides detailed application notes and protocols for the use of this compound in veterinary clinical trials, with a focus on data presentation, experimental methodologies, and visual workflows.

Data Presentation: Efficacy and Pharmacokinetics of this compound

The following tables summarize quantitative data from various veterinary clinical trials involving this compound, categorized by animal species.

Table 1: this compound Applications in Bovine Clinical Trials

| Indication | Animal Model | This compound Formulation & Dosage | Administration Route | Duration | Key Findings & Efficacy | Reference |

| Bovine Respiratory Disease (BRD) | Holstein Calves | This compound | 2 mg/kg BW | Single subcutaneous injection | Significant improvement in clinical illness scores; resolution of BRD symptoms by day 14.[5][6] | [5][6][7] |

| Bovine Respiratory Disease (BRD) | Ruminating Calves (~3 months old) | This compound (1 mg/kg) vs. This compound (1 mg/kg) + Ketoprofen (3 mg/kg) | Subcutaneous (this compound) or Intramuscular (Combination) | 3 to 5 days | Combination therapy showed a significantly higher clinical success rate (67%) compared to this compound alone (48%).[8] | [8] |

| Acute Puerperal Metritis (APM) Prevention | Dairy Cows with uterine E. coli at day 1 postpartum | This compound hydrochloride | Not specified | Not specified | The study aimed to quantify the efficacy of this compound in preventing APM in a specific subset of cows.[9] | [9] |

Table 2: this compound Applications in Swine Clinical Trials

| Indication | Animal Model | This compound Formulation & Dosage | Administration Route | Duration | Key Findings & Efficacy | Reference |

| Swine Respiratory Disease (SRD) | Feeder Pigs | This compound Crystalline Free Acid (CCFA) | 5.0 mg CE/kg BW | Single intramuscular injection | Effective for the treatment and control of SRD associated with A. pleuropneumoniae, P. multocida, H. parasuis, and S. suis.[10][11] | [10][11] |

| Streptococcus suis Infection | Healthy and infected pigs | This compound hydrochloride oily suspension | 5 mg/kg BW | Single intramuscular injection | A dosage regimen of 1.94 mg/kg every 72 hours was suggested to be sufficient for bactericidal activity.[12] | [12] |

| Pasteurella multocida Infection | Pigs | This compound hydrochloride | 5 mg/kg BW | Single intramuscular injection | A dose of 0.46 mg/kg was determined to be sufficient for a bactericidal effect against P. multocida.[13] | [13] |

Table 3: this compound Applications in Equine Clinical Trials

| Indication | Animal Model | This compound Formulation & Dosage | Administration Route | Key Pharmacokinetic Parameters | Reference |

| General Pharmacokinetics | Adult Mares | This compound sodium | 2.2 mg/kg | IV, IM, and SC | Mean peak plasma concentrations were 10.43 µg/ml (IV), 1.279 µg/ml (IM), and 0.61 µg/ml (SC).[14] |

| General Pharmacokinetics | Neonatal Foals | This compound sodium (5 mg/kg) or CCFA (6.6 mg/kg) | IV and SC (sodium), SC (CCFA) | Cmax for CCFA was 2.52 µg/mL with a tmax of 11.33 h.[15] | [15] |

| Pharmacokinetics in Pregnancy | Pregnant Pony Mares | This compound sodium | 2.2 mg/kg or 4.4 mg/kg | Intramuscular | Peak serum concentrations of the metabolite DCA were 3.97 µg/ml (low dose) and 7.45 µg/ml (high dose).[16] |

| Regional Limb Perfusion | Horses | This compound | 2 g in 100 mL | Intravenous Regional Limb Perfusion | Synovial fluid concentrations were above the MIC for common pathogens at 5 minutes and 8 hours post-perfusion.[17] |

Table 4: this compound Applications in Canine Clinical Trials

| Indication | Animal Model | This compound Formulation & Dosage | Administration Route | Key Pharmacokinetic Parameters | Reference |

| General Pharmacokinetics | Healthy Beagle Dogs | This compound sodium | 2.2 mg/kg | IV and SC | The study developed a non-linear mixed-effects model for this compound pharmacokinetics.[18] |

| General Pharmacokinetics | Clinically Healthy Dogs | This compound Crystalline-Free Acid (CCFA) | 5.0 mg/kg | Subcutaneous | Cmax was 1.98 µg/mL, tmax was 22.3 h, and half-life was 56.6 h.[19] |

| Tear Film Pharmacokinetics | Dogs | This compound Crystalline-Free Acid (Excede®) | 5 mg/kg | Subcutaneous | This compound was detectable in tears for up to 10 days, but concentrations were below the MIC for common ocular pathogens.[20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the application of this compound in veterinary clinical trials.

Protocol 1: Efficacy of this compound for Bovine Respiratory Disease (BRD)

-

Objective: To investigate the clinical efficacy and safety of this compound for treating BRD in calves.[5][6][7]

-

Animal Model: Thirty Holstein calves were divided into three groups: Group I (healthy control), Group II (healthy, treated), and Group III (clinically diagnosed with BRD, treated).[5][6][7]

-

Treatment Administration: Groups II and III received a single subcutaneous injection of this compound at a dose of 2 mg/kg body weight.[5][6][7]

-

Clinical Assessment: All groups were clinically evaluated at day 0, 7, and 14 post-administration.[5][6][7] Parameters assessed included:

-

Illness score

-

Body weight and body weight gain

-

Feed intake

-

Body temperature

-

Depression score

-

Nasal and ocular discharges

-

Ear and coughing score

-

-

Microbiological Assessment: Deep nasal swabs were collected for pathogen isolation and identification.[8]

Caption: Workflow for a clinical trial evaluating this compound efficacy in BRD-affected calves.